molecular formula C14H17N3O2 B1462469 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride CAS No. 1018626-66-8

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

Cat. No.: B1462469
CAS No.: 1018626-66-8
M. Wt: 259.3 g/mol
InChI Key: JMMUATALQMIZEY-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process. The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the oxadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Tetrahydrofuran (THF), ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The compound can act as an antagonist or agonist at these receptors, modulating their activity and influencing cellular signaling pathways. This modulation can lead to various pharmacological effects, including changes in neurotransmitter release and receptor sensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other oxadiazole and piperidine derivatives. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-18-12-5-3-2-4-11(12)13-16-14(19-17-13)10-6-8-15-9-7-10;/h2-5,10,15H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZYAMPAWUKOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride

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